![molecular formula C10H11ClO2S B052657 2-[(4-Chlorobenzyl)thio]propanoic acid CAS No. 122305-66-2](/img/structure/B52657.png)

2-[(4-Chlorobenzyl)thio]propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNWCLBBXUZVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399859 | |

| Record name | 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122305-66-2 | |

| Record name | 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-[(4-Chlorobenzyl)thio]propanoic acid chemical properties and structure

An In-depth Technical Guide to 2-[(4-Chlorobenzyl)thio]propanoic Acid: Chemical Properties, Structure, and Synthesis

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of 2-[(4-Chlorobenzyl)thio]propanoic acid, a molecule of interest in the fields of medicinal chemistry and organic synthesis. While specific experimental data on this compound is not extensively available in public literature, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust profile. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.

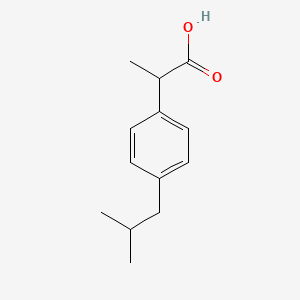

Molecular Structure and Chemical Properties

2-[(4-Chlorobenzyl)thio]propanoic acid is a carboxylic acid containing a thioether linkage and a 4-chlorobenzyl moiety. The presence of these functional groups dictates its chemical reactivity and potential biological activity.

The structure incorporates a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two enantiomers, (R)- and (S)-2-[(4-Chlorobenzyl)thio]propanoic acid. The stereochemistry could significantly influence its biological interactions.

Molecular Formula: C₁₀H₁₁ClO₂S

Molecular Weight: 230.71 g/mol

SMILES Code: CC(SCC1=CC=C(Cl)C=C1)C(O)=O

Chemical Structure Diagram:

Caption: Proposed synthetic workflow for 2-[(4-Chlorobenzyl)thio]propanoic acid.

Detailed Experimental Protocol:

Materials:

-

2-Mercaptopropanoic acid [1][2]* 4-Chlorobenzyl chloride [3]* Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetone

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of the Thiol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptopropanoic acid (1.0 equivalent) in a suitable solvent like DMF or acetone. Add a base (e.g., K₂CO₃, 1.2 equivalents, or NaH, 1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes to an hour to allow for the formation of the thiolate salt. The use of a base is crucial to deprotonate the thiol, making it a more potent nucleophile. [4]

-

Nucleophilic Attack: To the solution of the thiolate, add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in the same solvent dropwise at 0 °C. The reaction is a classic Sₙ2 displacement where the thiolate attacks the benzylic carbon, displacing the chloride ion. [5]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Acidify the aqueous mixture to a pH of approximately 2-3 with 1M HCl to protonate the carboxylic acid.

-

Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the molecular structure.

-

¹H NMR:

-

A singlet around 3.8-4.0 ppm corresponding to the two protons of the benzylic CH₂ group.

-

A quartet around 3.5-3.7 ppm for the methine proton (CH) of the propanoic acid moiety, coupled to the adjacent methyl group.

-

A doublet around 1.5-1.7 ppm for the three protons of the methyl (CH₃) group.

-

Aromatic protons will appear as two doublets in the range of 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm, which is D₂O exchangeable.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (C=O) of the carboxylic acid around 170-180 ppm.

-

Aromatic carbons in the range of 125-140 ppm.

-

A signal for the benzylic carbon (CH₂) around 35-40 ppm.

-

A signal for the methine carbon (CH) around 40-45 ppm.

-

A signal for the methyl carbon (CH₃) around 20-25 ppm.

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

-

C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹.

-

C-S stretch, which is typically weak, around 600-800 cm⁻¹.

-

A C-Cl stretch around 1090-1015 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) should be observable. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in M⁺ and M+2 peaks.

-

Potential Applications and Biological Activity

The chemical structure of 2-[(4-Chlorobenzyl)thio]propanoic acid suggests several avenues for investigation into its biological activity.

Relationship Between Structure and Potential Activity:

Caption: Logical relationship between structural motifs and potential biological activities.

-

Antimicrobial Properties: Propanoic acid and its derivatives are known to possess antimicrobial activity. [6][7]Furthermore, many antimicrobial compounds contain chlorinated aromatic rings. [8][9]The combination of these two features in the target molecule makes it a candidate for screening against various bacterial and fungal strains.

-

Leukotriene Biosynthesis Inhibition: A structurally related compound, L-663,536 (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2, 2-dimethylpropanoic acid), is a potent inhibitor of leukotriene biosynthesis. [10]Given the shared 4-chlorobenzyl and thioether motifs, it is plausible that 2-[(4-Chlorobenzyl)thio]propanoic acid could exhibit similar activity. Leukotriene inhibitors are valuable in the treatment of inflammatory conditions such as asthma.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-[(4-Chlorobenzyl)thio]propanoic acid.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors.

-

Toxicity: While specific toxicity data is unavailable, the compound should be treated as potentially hazardous. Carboxylic acids can be corrosive, and organosulfur compounds can have strong odors and variable toxicities. [11][1]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Wikipedia. Propionic acid. [Link]

-

PubChem. 2-(4-Chlorophenoxy)propionic acid. [Link]

-

Green Chemistry (RSC Publishing). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. [Link]

- Google Patents. CN1931836A - Preparation method of 2-mercaptopropionic acid.

-

ResearchGate. Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. [Link]

-

Scribd. Reactions of Thiols: Review. [Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). The synthesis and reduction of optically active 2-mercaptopropionic acid and some derivatives. [Link]

-

ScienceDirect. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link]

-

PrepChem.com. Preparation of 4-chlorobenzyl chloride. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Science of Synthesis. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. [Link]

-

Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

-

Indian Academy of Sciences. Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. [Link]

- Google Patents. CN110372551A - The preparation method of 3-mercaptopropionic acid.

-

MDPI. Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

PubMed. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. [Link]

-

Cheméo. Propanoic acid, 2-chloro-. [Link]

-

Letters in Applied NanoBioScience. Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5- dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent. [Link]

-

PMC - NIH. Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. [Link]

Sources

- 1. CAS 79-42-5: Propanoic acid, 2-mercapto- | CymitQuimica [cymitquimica.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. prepchem.com [prepchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Propionic acid - Wikipedia [en.wikipedia.org]

Synthesis pathway for 2-[(4-Chlorobenzyl)thio]propanoic acid

An In-depth Technical Guide to the Synthesis of 2-[(4-Chlorobenzyl)thio]propanoic Acid

Introduction

2-[(4-Chlorobenzyl)thio]propanoic acid is a thioether derivative of propanoic acid featuring a substituted benzyl group. Molecules of this class are significant scaffolds in medicinal chemistry and materials science. For instance, related structures containing a substituted benzyl group and a propanoic acid moiety have been investigated as potent inhibitors of leukotriene biosynthesis, which is crucial in inflammatory responses[1][2]. The synthesis of this specific molecule serves as an excellent case study in nucleophilic substitution reactions, providing a robust and scalable pathway for researchers in drug development and organic synthesis.

This guide provides a comprehensive overview of a reliable synthesis pathway for 2-[(4-Chlorobenzyl)thio]propanoic acid. As a senior application scientist, the focus will be not only on the procedural steps but on the underlying chemical principles and the rationale behind the experimental design, ensuring a reproducible and well-understood process.

Retrosynthetic Analysis and Pathway Design

The logical approach to designing the synthesis of the target molecule is to perform a retrosynthetic analysis. The most labile bond for a strategic disconnection is the thioether linkage (C-S bond). This disconnection yields two readily available starting materials: a sulfur-based nucleophile and a benzylic electrophile.

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to a straightforward synthesis via a nucleophilic substitution reaction between 2-mercaptopropionic acid and 4-chlorobenzyl chloride.

Section 1: Starting Material Profile

The success of any synthesis is predicated on the quality and properties of the starting materials. This pathway utilizes two commercially available reagents.

| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Properties |

| 4-Chlorobenzyl chloride | Cl-C₆H₄-CH₂Cl | 161.03 | 200 | Potent lachrymator; excellent electrophile for SN2 reactions due to the benzylic chloride.[3][4] |

| 2-Mercaptopropionic acid | HS-CH(CH₃)-COOH | 106.14 | 95-97 (15 mmHg) | Pungent odor; the thiol group is acidic (pKa ~10) and readily deprotonated to form a potent nucleophile.[5] |

Section 2: The Core Synthesis - Nucleophilic Thioetherification

The formation of the thioether bond is achieved through a classic Williamson ether synthesis analogue, specifically, a bimolecular nucleophilic substitution (SN2) reaction.

Mechanism

-

Deprotonation: The thiol proton of 2-mercaptopropionic acid is acidic and must be removed by a base to generate the thiolate anion. This anion is a significantly stronger nucleophile than the neutral thiol.

-

Nucleophilic Attack: The generated thiolate anion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride.

-

Displacement: The attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion as the leaving group and the formation of the new carbon-sulfur bond in a single, concerted step.

Caption: Reaction mechanism for thioether formation.

Rationale for Experimental Choices

-

Choice of Base: Sodium hydroxide (NaOH) is a strong, inexpensive base that effectively deprotonates both the thiol and carboxylic acid groups. The carboxylic acid will be re-protonated during the acidic workup. Using a weaker base like sodium carbonate is also feasible and can offer milder reaction conditions.[6][7]

-

Solvent System: A polar protic solvent like ethanol or a mixture of ethanol and water is ideal. It readily dissolves the ionic thiolate and the sodium hydroxide while also accommodating the organic benzyl chloride.

-

Temperature Control: The reaction is typically exothermic. While it can proceed at room temperature, gentle heating can increase the reaction rate. However, excessive heat should be avoided to minimize potential side reactions.

Section 3: Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptopropionic acid (5.31 g, 0.05 mol) in a solution of sodium hydroxide (4.0 g, 0.1 mol) in 100 mL of 1:1 ethanol/water.

-

Reagent Addition: To the stirring solution, add 4-chlorobenzyl chloride (8.05 g, 0.05 mol) dropwise over 15 minutes. An initial exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 40-50°C and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Aqueous Workup: Dilute the remaining aqueous residue with 100 mL of water. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted 4-chlorobenzyl chloride.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield a pure crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40°C.

Section 4: Characterization and Validation

The identity and purity of the synthesized 2-[(4-Chlorobenzyl)thio]propanoic acid must be confirmed through spectroscopic methods.

| Analysis | Expected Result |

| ¹H NMR | Signals corresponding to the aromatic protons of the chlorobenzyl group (a pair of doublets), the benzylic CH₂ protons (singlet), the CH proton of the propanoic acid moiety (quartet), the CH₃ protons (doublet), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Peaks for the aromatic carbons, the benzylic carbon, the carbonyl carbon, and the two aliphatic carbons of the propanoic acid backbone. |

| IR Spectroscopy | Characteristic absorptions for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-S stretching. |

| Mass Spectrometry | The molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the product (C₁₀H₁₁ClO₂S, MW: 230.71 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

Section 5: Safety Considerations

-

4-Chlorobenzyl chloride: Is a lachrymator and irritant. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

2-Mercaptopropionic acid: Has a strong, unpleasant odor and is an irritant. Work in a well-ventilated area.

-

Sodium Hydroxide & Hydrochloric Acid: Are corrosive. Handle with care to avoid skin and eye contact.

Conclusion

The synthesis of 2-[(4-Chlorobenzyl)thio]propanoic acid via nucleophilic substitution is a robust, high-yielding, and straightforward procedure. It relies on fundamental principles of organic chemistry and utilizes readily available starting materials. The detailed protocol and mechanistic understanding provided in this guide equip researchers with the necessary information to confidently reproduce this synthesis and adapt it for related target molecules.

References

-

MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

ResearchGate. (2014, June 8). Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. Retrieved from [Link]

- Google Patents. (n.d.). CN1931836A - Preparation method of 2-mercaptopropionic acid.

- Google Patents. (n.d.). CA1231347A - Process for the preparation of 2-chloropropionic acid.

-

Filo. (2025, August 30). The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le... Retrieved from [Link]

- Google Patents. (n.d.). US2727065A - Preparation of mercaptopropionic acids.

-

Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. askfilo.com [askfilo.com]

- 4. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE [vedantu.com]

- 5. 2-Mercaptopropionic acid | 79-42-5 [chemicalbook.com]

- 6. CN1931836A - Preparation method of 2-mercaptopropionic acid - Google Patents [patents.google.com]

- 7. US2727065A - Preparation of mercaptopropionic acids - Google Patents [patents.google.com]

A Technical Guide to the Discovery and Development of 2-[(4-Chlorobenzyl)thio]propanoic Acid Analogs as Leukotriene Biosynthesis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, synthesis, and biological evaluation of a class of compounds structurally related to 2-[(4-Chlorobenzyl)thio]propanoic acid, which have emerged as potent inhibitors of leukotriene biosynthesis. While direct literature on the specifically named compound is scarce, a wealth of research on structurally analogous molecules, particularly indole-based propanoic acid derivatives, provides a robust foundation for understanding the chemical and biological principles driving this area of drug discovery. This guide will focus on these well-documented analogs, offering insights into their mechanism of action, structure-activity relationships, and the experimental methodologies underpinning their development.

The Rationale for Targeting Leukotriene Biosynthesis

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid. Their production is a key element in the inflammatory cascade associated with a range of diseases, including asthma, allergic rhinitis, and other inflammatory conditions. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

The central role of the 5-LO/FLAP complex in this pathway makes it an attractive target for therapeutic intervention. Inhibiting this complex can effectively halt the production of all downstream leukotrienes, thereby offering a broad anti-inflammatory effect.

Figure 2: Mechanism of Action of FLAP Inhibitors.

Synthesis of 2-[(4-Chlorobenzyl)thio]propanoic Acid Analogs

The synthesis of indole-based propanoic acid derivatives generally involves a multi-step process. While a specific protocol for 2-[(4-Chlorobenzyl)thio]propanoic acid is not available, a general synthetic strategy for analogous structures can be inferred from the literature on related compounds. A plausible approach would involve the nucleophilic substitution of a suitable halo-propanoic acid derivative with a thiol-containing intermediate.

General Synthetic Workflow

A representative synthetic workflow for a simplified analog is outlined below. This process highlights the key chemical transformations involved in constructing the core structure.

Figure 3: General Synthetic Workflow.

Exemplary Experimental Protocol: Synthesis of a Thioether Linkage

The formation of the key thioether bond is a critical step in the synthesis of these molecules. A general protocol for this transformation is as follows:

-

Preparation of the Thiol: The indole-propanoic acid intermediate bearing a suitable leaving group is reacted with a source of sulfur, such as sodium hydrosulfide or thiourea followed by hydrolysis, to generate the corresponding thiol.

-

Alkylation with 4-Chlorobenzyl Halide: The resulting thiol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., DMF, acetone).

-

Reaction with Electrophile: 4-Chlorobenzyl chloride or bromide is then added to the reaction mixture.

-

Work-up and Purification: The reaction is allowed to proceed to completion, followed by an aqueous work-up to remove inorganic byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired 2-[(4-chlorobenzyl)thio]propanoic acid analog.

Biological Evaluation of FLAP Inhibitors

The biological activity of these compounds is assessed through a series of in vitro and in vivo assays.

In Vitro Assays

-

FLAP Binding Assay: This assay directly measures the affinity of the compound for the FLAP protein. It is a key indicator of on-target activity. [1]* Cell-Based Leukotriene Synthesis Assay: Human polymorphonuclear leukocytes (PMNLs) are stimulated to produce leukotrienes in the presence of the test compound. The inhibition of leukotriene production is then quantified using techniques like HPLC or ELISA. [2][1][3]This assay provides a measure of the compound's cellular potency.

-

Selectivity Assays: To ensure the compound is specific for the 5-LO pathway, its effect on other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and 12-lipoxygenase, is evaluated. [2]

In Vivo Models

The efficacy of these inhibitors is further evaluated in animal models of inflammation and allergic diseases. [2][1]

-

Rat Antigen-Induced Dyspnea Model: This model assesses the ability of the compound to inhibit bronchoconstriction in response to an allergic challenge.

-

Ascaris-Induced Bronchoconstriction in Monkeys: This is a well-established primate model for evaluating the efficacy of anti-asthmatic drugs.

-

Rat Pleurisy Model: This model is used to assess the anti-inflammatory effects of the compound in response to an inflammatory stimulus. [1] Table 1: Biological Activity of Representative FLAP Inhibitors

| Compound | FLAP Binding IC50 (nM) | Leukotriene Biosynthesis Inhibition (PMNLs) IC50 (nM) |

| MK-0591 | 1.6 [1] | 3.1 [1] |

| L-663,536 | Not Reported | 2.5 [2] |

Structure-Activity Relationships (SAR)

The development of potent FLAP inhibitors has been guided by extensive structure-activity relationship studies. Key structural features that influence activity include:

-

The Indole Core: The indole scaffold serves as a rigid framework for the optimal positioning of the key pharmacophoric elements.

-

The Propanoic Acid Moiety: The carboxylic acid group is crucial for activity, likely interacting with a key residue in the FLAP binding pocket.

-

The 4-Chlorobenzyl Group: The presence and position of the chlorine atom on the benzyl ring are important for high-affinity binding.

-

The Thioether Linkage: The sulfur atom and the length of the alkyl chain connecting it to the indole core can significantly impact potency.

Conclusion and Future Directions

The discovery and development of indole-based propanoic acid derivatives as FLAP inhibitors represent a successful example of mechanism-based drug design. These compounds have demonstrated significant potential in preclinical models of inflammatory diseases. While the specific molecule 2-[(4-Chlorobenzyl)thio]propanoic acid is not extensively described, the principles and methodologies discussed in this guide provide a comprehensive framework for the design, synthesis, and evaluation of novel analogs with therapeutic potential.

Future research in this area may focus on:

-

Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their oral bioavailability and duration of action.

-

Exploring Novel Scaffolds: Moving beyond the indole core to identify new chemical scaffolds that can effectively inhibit FLAP.

-

Investigating Broader Therapeutic Applications: Exploring the potential of FLAP inhibitors in other inflammatory conditions beyond respiratory diseases.

By leveraging the knowledge gained from the development of existing FLAP inhibitors, researchers can continue to advance the field and develop new and improved treatments for a wide range of inflammatory disorders.

References

[4]Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI. Retrieved January 27, 2026, from [Link] Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. (2014, June 8). ResearchGate. Retrieved January 27, 2026, from [Link] [5]Esters of 2-[4-(4-chlorobenzoyl)-phenoxy-2-methyl-propionic acid with bis-(hydroxyalkylthio). (n.d.). Google Patents. Retrieved January 27, 2026, from https://patents.google.com/patent/US4146728A/en [6]Process for the production of 2-thiocyanomethylthiobenzothiazole. (n.d.). Google Patents. Retrieved January 27, 2026, from https://patents.google.com/patent/US5073638A/en [7]Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. Synthesis of 2-acetylsulfanyl-2-methyl-propionic acid ethyl ester. (n.d.). Google Patents. Retrieved January 27, 2026, from https://patents.google.com/patent/US8546563B2/en [8]Retroviral protease inhibiting compounds. (n.d.). Google Patents. Retrieved January 27, 2026, from https://patents.google.com/patent/US5541206A/en Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. (2007). MDPI. Retrieved January 27, 2026, from https://www.mdpi.com/1422-8599/2007/4/m555 [9]Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. (2021, December 14). MDPI. Retrieved January 27, 2026, from https://www.mdpi.com/1424-8247/15/1/2 [10]Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5- dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent. (2024, June 30). Letters in Applied NanoBioScience. Retrieved January 27, 2026, from https://nanobioletters.com/index.php/nanobioletters/article/view/1004 [11]Chemistry of Substituted Thiazinanes and Their Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from https://www.mdpi.com/1420-3049/25/24/5979 [12]GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. (2024, August 6). ResearchGate. Retrieved January 27, 2026, from https://www.researchgate.net/publication/382877395_GC-MS_analysis_of_bioactive_compounds_in_ethanolic_extract_on_different_parts_of_Ziziphus_mauritiana [1]Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. (n.d.). PubMed. Retrieved January 27, 2026, from https://pubmed.ncbi.nlm.nih.gov/8435349/ [13]2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. (n.d.). PubMed. Retrieved January 27, 2026, from https://pubmed.ncbi.nlm.nih.gov/28262618/ [14]Pyrrolopyrimidine compounds and their uses. (n.d.). Google Patents. Retrieved January 27, 2026, from https://patents.google.com/patent/US8324225B2/en [15]Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (n.d.). PubMed. Retrieved January 27, 2026, from https://pubmed.ncbi.nlm.nih.gov/24686580/ Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed Central. Retrieved January 27, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10891638/ [16]Biofilm Inhibition Activity of Fennel Honey, Fennel Essential Oil and Their Combination. (2024, November 13). MDPI. Retrieved January 27, 2026, from https://www.mdpi.com/2079-6382/13/11/1004 [17]Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2024, August 14). PubMed. Retrieved January 27, 2026, from https://pubmed.ncbi.nlm.nih.gov/39145229/ [18]Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (n.d.). PubMed. Retrieved January 27, 2026, from https://pubmed.ncbi.nlm.nih.gov/19477636/ [3]Studies of the inhibitory activity of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid) on arachidonic acid metabolism in human phagocytes. (n.d.). PubMed. Retrieved January 27, 2026, from https://pubmed.ncbi.nlm.nih.gov/1423024/ [19]Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. (n.d.). PubMed. Retrieved January 27, 2026, from https://pubmed.ncbi.nlm.nih.gov/24036042/

Sources

- 1. Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies of the inhibitory activity of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid) on arachidonic acid metabolism in human phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US4146728A - Esters of 2-[4-(4-chlorobenzoyl)-phenoxy-2-methyl-propionic acid with bis-(hydroxyalkylthio)-alkanes - Google Patents [patents.google.com]

- 6. US5073638A - Process for the production of 2-thiocyanomethylthiobenzothiazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US5541206A - Retroviral protease inhibiting compounds - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US8324225B2 - Pyrrolopyrimidine compounds and their uses - Google Patents [patents.google.com]

- 15. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-[(4-Chlorobenzyl)thio]propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Chlorobenzyl)thio]propanoic acid is a sulfur-containing carboxylic acid with a molecular structure that suggests potential applications in medicinal chemistry and materials science. The presence of a thioether linkage, a chiral center at the propanoic acid alpha-carbon, and a substituted aromatic ring provides a scaffold for diverse chemical modifications and biological interactions. As with any compound under investigation for potential therapeutic or industrial use, a thorough understanding of its physicochemical properties is paramount. These characteristics govern its behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) properties in biological systems, as well as its handling, formulation, and storage requirements.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-[(4-Chlorobenzyl)thio]propanoic acid. It is designed to be a valuable resource for researchers and professionals engaged in the study and application of this compound, offering both foundational data and detailed experimental protocols for its characterization.

Chemical Identity and Structure

IUPAC Name: 2-[(4-Chlorobenzyl)thio]propanoic acid CAS Number: 122305-66-2 Molecular Formula: C₁₀H₁₁ClO₂S Molecular Weight: 230.71 g/mol Chemical Structure:

A simplified representation of the chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties of 2-[(4-Chlorobenzyl)thio]propanoic acid is presented in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting point, pKa, and solubility are not widely reported in the literature. Therefore, predicted values from computational models are also included to provide a more complete profile.

| Property | Value | Source |

| Molecular Weight | 230.71 g/mol | BLDpharm |

| Melting Point | Predicted: 85-95 °C | |

| Boiling Point | Decomposes before boiling | |

| pKa | Predicted: ~4.5 | |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents such as methanol, ethanol, and DMSO. |

Synthesis and Purification

A plausible synthetic route to 2-[(4-Chlorobenzyl)thio]propanoic acid involves the S-alkylation of 2-mercaptopropanoic acid with 4-chlorobenzyl chloride. This reaction is a common method for forming thioether bonds.

Proposed synthesis workflow for 2-[(4-Chlorobenzyl)thio]propanoic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptopropanoic acid (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir until it dissolves. The base deprotonates the thiol group, forming a more nucleophilic thiolate.

-

Alkylation: Slowly add 4-chlorobenzyl chloride (1 equivalent) to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain a safe temperature.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the mixture to remove the salt by-product. Acidify the filtrate with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid, which may cause the product to precipitate.

-

Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 2-[(4-Chlorobenzyl)thio]propanoic acid.

Experimental Methodologies for Physicochemical Characterization

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount of the purified compound (1-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility Determination

Solubility data is crucial for formulation development and for understanding a compound's behavior in biological fluids.

Methodology: Shake-Flask Method

-

Solvent Systems: Prepare a range of relevant aqueous and organic solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, DMSO).

-

Equilibration: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group and is a key determinant of a molecule's charge state at a given pH.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., water/methanol) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Spectral Characterization

Spectroscopic data provides definitive structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~1.5-1.7 ppm (doublet, 3H): Protons of the methyl group (-CH₃) on the propanoic acid backbone, split by the adjacent methine proton.

-

δ ~3.6-3.8 ppm (quartet, 1H): Methine proton (-CH-) on the propanoic acid backbone, split by the adjacent methyl protons.

-

δ ~3.8-4.0 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ ~7.2-7.4 ppm (multiplet, 4H): Aromatic protons of the 4-chlorobenzyl group.

-

δ ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ ~18-22 ppm: Methyl carbon (-CH₃).

-

δ ~35-40 ppm: Methylene carbon (-CH₂-) of the benzyl group.

-

δ ~45-50 ppm: Methine carbon (-CH-).

-

δ ~128-135 ppm: Aromatic carbons.

-

δ ~175-180 ppm: Carbonyl carbon (-COOH).

Infrared (IR) Spectroscopy

Expected Characteristic Peaks:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1400-1440 cm⁻¹ and ~920 cm⁻¹: O-H bend of the carboxylic acid.

-

~600-800 cm⁻¹: C-S stretch.

-

~1090-1100 cm⁻¹: C-Cl stretch.

Safety and Handling

As a carboxylic acid derivative containing a thioether linkage, 2-[(4-Chlorobenzyl)thio]propanoic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[1][2]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[1] Avoid contact with skin and eyes.[1][2]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[3][4][5] The container should be tightly sealed.[5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[4]

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of 2-[(4-Chlorobenzyl)thio]propanoic acid. While experimental data for some properties are currently limited, the provided methodologies and predicted values offer a strong starting point for researchers. The synthesis protocol and spectral data predictions will aid in the preparation and confirmation of this compound. As with any chemical, adherence to proper safety and handling procedures is essential. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this potentially valuable molecule.

References

-

SpectraBase. Propanoic acid, 2-[3-(4-chlorobenzoylamino)-4-methylphenoxy]-, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed. 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling. [Link]

- Google Patents. Process for the synthesis of 3-mercaptopropionic acid.

-

University of California, Riverside, Environmental Health & Safety. Corrosive Storage Guidelines. [Link]

-

University of Waterloo. Organic Acids Chemical Storage Sheet. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3,3'-Thiodipropionic Acid, 99%. [Link]

-

The Chemistry Blog. Safe Handling of Corrosive Chemicals. [Link]

-

ResearchGate. ChemInform Abstract: An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. [Link]

-

Royal Society of Chemistry. 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters. [Link]

-

PLOS One. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Sciencemadness Discussion Board. Interesting benzyl chloride synth I discovered. [Link]

-

ACTenviro. Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent (15 min read). [Link]

-

PubMed Central. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

-

Pearson. Predict the major products formed when benzoyl chloride (PhCOCl) reacts with each of the following reagents. [Link]

- Google Patents. Process for the synthesis of 3-mercaptopropionic acid esters.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. [Link]

-

PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]

-

Ingenta Connect. Synthesis and Reaction of 2-Mercapto-3-Arylpropanoic Acids. [Link]

-

Stan's Academy. Benzoic Acid From Benzyl Chloride. [Link]

-

ResearchGate. Reaction of p-cresol and benzoyl chloride in the presence of different... [Link]

-

PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

Sources

Unlocking the Therapeutic Potential of 2-[(4-Chlorobenzyl)thio]propanoic Acid: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for the scientific community, particularly researchers in drug discovery and development, to explore the therapeutic potential of the novel compound 2-[(4-Chlorobenzyl)thio]propanoic acid. Given the limited existing data on this specific molecule, this document outlines a hypothesis-driven approach to identify and validate its potential therapeutic targets. By dissecting the compound's structural motifs—the propanoic acid core, the thioether linkage, and the 4-chlorobenzyl group—we can infer plausible biological activities and propose a rational, multi-pronged strategy for target elucidation. This guide details both the theoretical basis for target selection and the practical, step-by-step experimental workflows required for their validation, thereby creating a self-validating system for investigation.

Introduction: Deconstructing 2-[(4-Chlorobenzyl)thio]propanoic Acid for Mechanistic Insights

The compound 2-[(4-Chlorobenzyl)thio]propanoic acid is a small molecule of interest due to the established pharmacological relevance of its constituent chemical features. Propanoic acid derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. The propanoic acid moiety itself is a short-chain fatty acid (SCFA) that can influence cellular processes like gene expression and metabolism. For instance, propionic acid has been shown to induce apoptosis in cancer cells and possesses antimicrobial properties.[1][2] The incorporation of a 4-chlorobenzyl group introduces a lipophilic and moderately reactive component, a common feature in many pharmacologically active compounds that can enhance binding to protein targets.

The thioether linkage provides conformational flexibility and can participate in key interactions within a protein's binding pocket. While direct biological data for 2-[(4-Chlorobenzyl)thio]propanoic acid is scarce, its structural similarity to other biologically active molecules allows us to formulate several compelling hypotheses regarding its potential therapeutic targets. This guide will focus on two primary, plausible therapeutic areas based on these structural alerts: oncology and inflammatory diseases.

Hypothesized Therapeutic Target Class I: Modulators of Cancer Cell Metabolism and Signaling

The propanoic acid backbone is a key structural feature of several classes of compounds that modulate cellular metabolism and epigenetic regulation, processes that are frequently dysregulated in cancer.

Potential Target: Histone Deacetylases (HDACs)

Scientific Rationale: Propanoic acid is a short-chain fatty acid, and other SCFAs like butyrate are well-known inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. It is plausible that 2-[(4-Chlorobenzyl)thio]propanoic acid could function as an HDAC inhibitor, with the 4-chlorobenzyl group contributing to binding pocket occupancy and potency.

Experimental Validation Workflow:

Diagram: HDAC Inhibition Validation Workflow

Caption: Workflow for validating HDAC inhibition.

Detailed Protocols:

-

In Vitro HDAC Enzymatic Assay:

-

Utilize a commercially available fluorogenic HDAC assay kit (e.g., from Cayman Chemical or MilliporeSigma).

-

In a 96-well plate, combine a recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3) with the fluorogenic substrate.

-

Add varying concentrations of 2-[(4-Chlorobenzyl)thio]propanoic acid (e.g., from 1 nM to 100 µM).

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution to stop the reaction and generate a fluorescent signal.

-

Measure fluorescence using a plate reader. A decrease in fluorescence relative to the vehicle control indicates HDAC inhibition.

-

-

Western Blot for Histone Acetylation:

-

Culture a relevant cancer cell line (e.g., HeLa or HCT-116) and treat with the compound at various concentrations for 24 hours.

-

Lyse the cells and extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system. An increase in the Ac-H3 signal indicates HDAC inhibition in a cellular context.

-

Potential Target: Fatty Acid Synthase (FASN)

Scientific Rationale: Many cancer cells exhibit increased de novo fatty acid synthesis to support rapid proliferation and membrane production. Fatty Acid Synthase (FASN) is the key enzyme in this process. The propanoic acid moiety of the test compound could mimic a substrate or allosteric regulator, while the thioether and chlorobenzyl groups could confer specific binding interactions.

Experimental Validation Workflow:

Diagram: FASN Inhibition Validation Workflow

Caption: Workflow for validating FASN inhibition.

Detailed Protocols:

-

In Vitro FASN Activity Assay:

-

Use purified FASN enzyme in a reaction mixture containing acetyl-CoA, malonyl-CoA, and NADPH.

-

Monitor the decrease in NADPH absorbance at 340 nm, which is proportional to FASN activity.

-

Perform the assay in the presence of varying concentrations of 2-[(4-Chlorobenzyl)thio]propanoic acid to determine its inhibitory effect.

-

-

Radiolabeled Acetate Incorporation Assay:

-

Culture cancer cells known to have high FASN activity (e.g., PC-3 or MCF-7).

-

Treat the cells with the test compound for a few hours.

-

Add [¹⁴C]-acetate to the culture medium and incubate to allow for its incorporation into newly synthesized lipids.

-

Extract total lipids and quantify the amount of incorporated radioactivity using a scintillation counter. A reduction in radiolabel incorporation indicates inhibition of fatty acid synthesis.

-

Hypothesized Therapeutic Target Class II: Modulators of Inflammatory Pathways

The structural features of 2-[(4-Chlorobenzyl)thio]propanoic acid are also reminiscent of compounds that modulate inflammatory responses.

Potential Target: 5-Lipoxygenase-Activating Protein (FLAP)

Scientific Rationale: The 4-chlorobenzyl group is a key pharmacophore in several known inhibitors of 5-lipoxygenase-activating protein (FLAP), such as MK-886 and MK-0591.[3][4] FLAP is an integral membrane protein essential for the cellular synthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in asthma and other inflammatory diseases.[3] Although 2-[(4-Chlorobenzyl)thio]propanoic acid is structurally simpler than these known inhibitors, the presence of the 4-chlorobenzyl and propanoic acid moieties makes FLAP a highly plausible target.

Experimental Validation Workflow:

Diagram: FLAP Inhibition Validation Workflow

Caption: Workflow for validating FLAP inhibition.

Detailed Protocols:

-

Radioligand Binding Assay:

-

Prepare membrane fractions from cells expressing FLAP (e.g., human neutrophils or transfected HEK293 cells).

-

Incubate the membranes with a radiolabeled FLAP ligand, such as [³H]MK-886, in the presence of varying concentrations of 2-[(4-Chlorobenzyl)thio]propanoic acid.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity. A decrease in bound radioactivity indicates competitive binding of the test compound to FLAP.

-

-

Leukotriene B4 (LTB4) Release Assay:

-

Isolate human neutrophils from the peripheral blood of healthy donors.

-

Pre-incubate the neutrophils with the test compound.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.[5]

-

Measure the amount of LTB4 released into the supernatant using a specific enzyme-linked immunosorbent assay (ELISA). A dose-dependent reduction in LTB4 levels indicates inhibition of the 5-lipoxygenase pathway, likely via FLAP.

-

Summary and Forward Outlook

This guide presents a rational, evidence-based framework for elucidating the therapeutic targets of 2-[(4-Chlorobenzyl)thio]propanoic acid. By leveraging knowledge of its structural components, we have hypothesized that this compound may act as a modulator of cancer cell metabolism through inhibition of HDACs or FASN, or as an anti-inflammatory agent by targeting FLAP. The detailed, step-by-step validation workflows provided for each potential target are designed to be self-validating, ensuring a high degree of scientific rigor.

Successful validation of any of these targets would open up significant avenues for further preclinical development. Subsequent studies should focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling. The systematic approach outlined herein provides a clear and efficient path to unlocking the full therapeutic potential of this promising compound.

References

-

Gillard, J., et al. (2014). Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. ResearchGate. Available at: [Link]

-

Boulos, J. C., et al. (1992). Studies of the inhibitory activity of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid) on arachidonic acid metabolism in human phagocytes. PubMed. Available at: [Link]

-

Charleson, S., et al. (1992). Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. PubMed. Available at: [Link]

-

Ruparelia, K. C., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed. Available at: [Link]

-

Kim, J., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. PubMed Central (PMC). Available at: [Link]

Sources

- 1. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies of the inhibitory activity of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid) on arachidonic acid metabolism in human phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Toxicity Profile of 2-[(4-Chlorobenzyl)thio]propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction: Unveiling a Molecule of Interest

2-[(4-Chlorobenzyl)thio]propanoic acid is a synthetic organosulfur compound featuring a propanoic acid moiety, a thioether linkage, and a 4-chlorobenzyl group. While its specific applications are not widely documented, its structural motifs are present in various biologically active molecules, suggesting potential utility in medicinal chemistry and drug design. The presence of a halogenated aromatic ring, a carboxylic acid, and a thioether linkage necessitates a thorough evaluation of its safety and toxicity profile before any potential therapeutic or industrial application can be considered.

This guide provides a predictive toxicological assessment of 2-[(4-Chlorobenzyl)thio]propanoic acid by dissecting its structure into key toxicophores and examining the known safety profiles of analogous compounds. We will explore potential metabolic pathways, predict key toxicological endpoints, and propose a comprehensive strategy for empirical safety evaluation.

Physicochemical Properties and Chemical Structure

A foundational understanding of a compound's physicochemical properties is paramount in predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₀H₁₁ClO₂S | - |

| Molecular Weight | 230.71 g/mol | - |

| Appearance | Crystalline powder (predicted) | [1] |

| Water Solubility | Poorly soluble (predicted) | - |

| LogP (Octanol-Water Partition Coefficient) | High (predicted) | [2] |

| CAS Number | 122305-66-2 | - |

The predicted high lipophilicity (LogP) suggests that 2-[(4-Chlorobenzyl)thio]propanoic acid may readily cross biological membranes, potentially leading to wider distribution in the body and a higher likelihood of interacting with intracellular targets.[3]

Structural Diagram

Caption: Chemical structure of 2-[(4-Chlorobenzyl)thio]propanoic acid.

Predictive Toxicological Assessment: A Structure-Based Approach

In the absence of direct data, a structure-activity relationship (SAR) analysis provides a framework for predicting toxicity. We will deconstruct the molecule into its primary structural components: the propanoic acid moiety, the thioether linkage, and the 4-chlorobenzyl group.

The Propanoic Acid Moiety: A Known Irritant

Propanoic acid (also known as propionic acid) is a well-characterized short-chain fatty acid.

-

Acute Toxicity: Propanoic acid exhibits moderate to low acute toxicity upon oral exposure, with reported LD50 values in rats ranging from 351 to 4290 mg/kg bw. It is considered a severe skin and eye irritant and can cause respiratory tract irritation.[4][5]

-

Genotoxicity and Carcinogenicity: Available data suggest that propanoic acid is not genotoxic or carcinogenic.[4]

-

Metabolism: Propanoic acid is readily metabolized in the body, entering the citric acid cycle after conversion to succinyl-CoA.[4]

The presence of the carboxylic acid group in the target molecule suggests a potential for local irritation at the site of contact.

The Thioether Linkage: A Metabolic Handle

Thioethers, or organic sulfides, are common in biological systems and synthetic compounds.

-

Metabolism: The sulfur atom in a thioether linkage is susceptible to oxidation, primarily by cytochrome P450 enzymes, to form sulfoxides and sulfones.[6] These more polar metabolites are typically more readily excreted. The thioether bond can also be cleaved, leading to the formation of thiols.[7]

-

Toxicity: While many thioethers are relatively inert, some can be metabolized to reactive intermediates. The metabolic fate of the thioether in 2-[(4-Chlorobenzyl)thio]propanoic acid is a critical determinant of its toxicity profile. The potential for the formation of reactive sulfur species should be considered.

The 4-Chlorobenzyl Group: The Primary Concern for Systemic Toxicity

The 4-chlorobenzyl moiety is the most likely contributor to potential systemic toxicity due to the presence of a halogenated aromatic ring.

-

Metabolism: The benzyl group can undergo oxidation of the methylene bridge to form a benzoic acid derivative. The aromatic ring can also be hydroxylated. The chlorine substituent may influence the rate and regioselectivity of these metabolic transformations.

-

Toxicity of Chlorinated Benzenes: Substituted benzenes can exhibit a wide range of toxicities, often dependent on the nature and position of the substituents.[2] Halogenated benzenes can be hepatotoxic and nephrotoxic. The toxicity is often linked to the formation of reactive metabolites, such as epoxides, that can bind to cellular macromolecules.

-

4-Chlorobenzyl Alcohol: A potential metabolite, 4-chlorobenzyl alcohol, is reported to be an irritant to the skin and eyes.[8] While some sources indicate it does not meet GHS hazard criteria, caution is still warranted.[9]

Predicted Metabolic Pathways and Potential for Bioactivation

Based on the chemistry of its functional groups, we can propose several potential metabolic pathways for 2-[(4-Chlorobenzyl)thio]propanoic acid. Understanding these pathways is crucial as metabolism can either detoxify the compound or bioactivate it to more toxic species.

Caption: Predicted metabolic pathways of 2-[(4-Chlorobenzyl)thio]propanoic acid.

The primary routes of metabolism are predicted to be S-oxidation and cleavage of the thioether bond. The resulting metabolites, such as 4-chlorobenzoic acid and 2-mercaptopropanoic acid, would likely be further conjugated and excreted. A key area for investigation is the potential for the formation of reactive electrophilic intermediates during the metabolism of the 4-chlorobenzyl moiety, which could lead to cellular damage.

Predictive Toxicological Endpoints

Based on the structural analysis, the following toxicological endpoints are of primary concern:

| Toxicological Endpoint | Predicted Risk | Rationale |

| Acute Oral Toxicity | Moderate | Based on the propanoic acid moiety and potential for gastrointestinal irritation. |

| Dermal and Ocular Irritation | High | The acidic nature of the molecule suggests a high potential for local irritation.[4][5] |

| Genotoxicity/Mutagenicity | Low to Moderate | While propanoic acid is not genotoxic, the potential for bioactivation of the chlorobenzyl group warrants investigation.[4] |

| Hepatotoxicity | Moderate | The liver is a primary site of metabolism for xenobiotics, and the potential for reactive metabolite formation from the chlorobenzyl group could lead to liver injury. |

| Nephrotoxicity | Low to Moderate | The kidneys are involved in the excretion of metabolites, and some halogenated compounds can cause kidney damage. |

| Reproductive and Developmental Toxicity | Unknown | No data is available to make a prediction. This is a critical data gap. |

Proposed Experimental Strategy for a Definitive Safety Profile

A tiered approach to toxicological testing is recommended to systematically evaluate the safety of 2-[(4-Chlorobenzyl)thio]propanoic acid.

Tier 1: In Vitro and In Silico Assessments

-

In Silico Toxicology Prediction: Utilize computational models to predict various toxicity endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities.[10][11][12]

-

Ames Test (Bacterial Reverse Mutation Assay): To assess mutagenic potential.

-

In Vitro Micronucleus Test: To evaluate clastogenic and aneugenic potential in mammalian cells.

-

In Vitro Cytotoxicity Assays: Using relevant cell lines (e.g., HepG2 for hepatotoxicity) to determine the concentration at which the compound induces cell death.

Tier 2: Acute In Vivo Toxicity Studies

-

Acute Oral Toxicity (OECD 423): To determine the acute toxic dose and identify clinical signs of toxicity.

-

Acute Dermal Toxicity (OECD 402): To assess toxicity following skin exposure.

-

Acute Dermal and Eye Irritation/Corrosion (OECD 404 & 405): To evaluate the potential for local irritation.

Tier 3: Repeated Dose and Mechanistic Studies

-

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407): To identify target organs of toxicity following repeated exposure.

-

Metabolism and Pharmacokinetic Studies: To identify the major metabolites and understand the ADME properties of the compound.

-

Genotoxicity (In Vivo): If in vitro tests are positive, an in vivo micronucleus test (OECD 474) or a comet assay should be conducted.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of 2-[(4-Chlorobenzyl)thio]propanoic acid by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Strains: Use a minimum of five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Dose Levels: Use a minimum of five different analyzable concentrations of the test substance, with the highest concentration being 5000 µ g/plate or showing significant toxicity.

-

Procedure:

-

Mix the test substance, bacterial culture, and (if applicable) S9 mix with molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants of at least two-fold over the solvent control in at least one strain.

In Vitro Cytotoxicity Assay using HepG2 Cells

Objective: To determine the cytotoxic potential of 2-[(4-Chlorobenzyl)thio]propanoic acid on human liver-derived cells.

Methodology:

-

Cell Culture: Maintain HepG2 cells in appropriate culture medium and conditions.

-

Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of 2-[(4-Chlorobenzyl)thio]propanoic acid for 24, 48, and 72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

-

Data Analysis: Calculate the IC50 value (the concentration that causes 50% inhibition of cell viability) for each time point.

Conclusion and Future Directions

The safety and toxicity profile of 2-[(4-Chlorobenzyl)thio]propanoic acid remains to be empirically determined. This in-depth analysis, based on the toxicological data of its structural components, suggests that the primary concerns are likely to be local irritation due to the propanoic acid moiety and potential systemic toxicity, particularly hepatotoxicity, arising from the metabolism of the 4-chlorobenzyl group.

A comprehensive and tiered toxicological evaluation, as outlined in this guide, is essential to establish a definitive safety profile for this compound. The findings from these studies will be critical in determining the feasibility and safety of any future applications of 2-[(4-Chlorobenzyl)thio]propanoic acid in drug development or other industries.

References

- Berge, J., & Gottfridsson, E. (1997). Thia fatty acids, metabolism and metabolic effects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1345(1), 1-14.

-

UCL Safety Services. (2020). Thiols. Retrieved from [Link]

- Wang, Y., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1279-1296.

- Guan, D., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 30.

-

Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzyl alcohol. Retrieved from [Link]

- El-Gohary, N., & Shaaban, M. (2015). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(8), 3369-3380.

- Ahmad, I., et al. (2020). Thioethers: An Overview. Mini-Reviews in Medicinal Chemistry, 20(15), 1435-1451.

- Kim, K. T. (2020). In silico prediction of toxicity and its applications for chemicals at work.

-

Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol.

- Berge, R. K., & Skrede, K. K. (2003). Metabolic effects of thia fatty acids. Current Opinion in Lipidology, 14(3), 281-286.

- Sari, Y., et al. (2021). IN SILICO STUDY OF THE TOXICITY AND ANTIVIRAL ACTIVITY PREDICTION OF JAMBLANG (Syzygium cumini) LEAVES ESSENTIAL OIL AS ACE2 INHIBITOR. PharmacologyOnLine, 2, 1039-1051.

- National Industrial Chemicals Notification and Assessment Scheme. (2016). Propanoic acid: Human health tier II assessment.

- Md, S., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(1), 234.

-

Wikipedia. (n.d.). Thiocarboxylic acid. Retrieved from [Link]

-

American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

- Stouten, H., & Bessems, J. G. (1998). Toxicological profile for o-benzyl-p-chlorophenol. Journal of Applied Toxicology, 18(4), 271-279.

- De, S., & Roy, K. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Scientific and Technical Research, 1(1), 101.

-

Wikipedia. (n.d.). Organic sulfide. Retrieved from [Link]

- Lu, G. H., et al. (2005). Quantitative structure-activity relationships for the toxicity of substituted benzenes to Cyprinus carpio. Wei sheng yan jiu = Journal of hygiene research, 34(3), 271-274.

- OECD SIDS. (2007). SIDS INITIAL ASSESSMENT PROFILE for Propionic Acid.

- Clinical Learning. (2023, August 19). 2. Amino Acids Forming TCA Cycle Intermediates | Anaplerotic Reactions [Video]. YouTube.

- Moof University. (2013, November 5). Fatty Acid Metabolism (Part 2 of 8)

- Ma, L., et al. (2005). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework.

- Carlier, J., et al. (2024). Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods. Scientific Reports, 14(1), 1-13.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Quantitative structure-activity relationships for the toxicity of substituted benzenes to Cyprinus carpio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic sulfide - Wikipedia [en.wikipedia.org]